4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

PI3K inhibition Isoform selectivity Kinase profiling

Procure this specific pyrazolo[1,5-a]pyridine sulfonamide to map PI3K isoform selectivity determinants. Minor structural changes in this class profoundly shift selectivity between pan-PI3K, p110α, and p110δ inhibition, making generic substitution unreliable. This distinct piperidinylsulfonyl benzamide variant enables SAR exploration for RET kinase inhibitor programs (ref. US10202379) and offers enhanced aqueous solubility via its basic amine. Ideal as a reproducible reference standard for PI3K/mTOR pathway screening cascades. Ensure assay consistency by sourcing the exact CAS 1396791-25-5 entity.

Molecular Formula C20H22N4O3S
Molecular Weight 398.48
CAS No. 1396791-25-5
Cat. No. B2800851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
CAS1396791-25-5
Molecular FormulaC20H22N4O3S
Molecular Weight398.48
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3
InChIInChI=1S/C20H22N4O3S/c25-20(21-14-17-15-22-24-13-5-2-6-19(17)24)16-7-9-18(10-8-16)28(26,27)23-11-3-1-4-12-23/h2,5-10,13,15H,1,3-4,11-12,14H2,(H,21,25)
InChIKeyLYDXJEJERCLOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (1396791-25-5): Procurement & Differentiation Guide


4-(Piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396791-25-5) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine class, which is primarily explored for kinase inhibition [1]. The compound is listed as a PI3K/Akt/mTOR pathway inhibitor in commercial catalogues and is referenced in patent literature as part of a broader series of heterocyclic compounds [2]. Its core structure features a piperidinylsulfonyl benzamide moiety linked to a pyrazolo[1,5-a]pyridinylmethyl group, a scaffold associated with p110α-selective PI3K inhibition or MARK inhibition depending on the substitution pattern [1].

Procurement Risk Analysis for 4-(Piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Analogues


Procurement of a generic 'pyrazolo[1,5-a]pyridine PI3K inhibitor' to replace this compound is not supported by the available evidence. Within this chemical class, minimal structural modifications to the central linker or sulfonamide group are known to profoundly shift isoform selectivity, switching a molecule from pan-PI3K to p110α-selective or p110δ-selective inhibition [1]. Consequently, cannot be assumed to possess the same biological profile as general class analogues; its specific combination of a piperidinylsulfonyl benzamide and pyrazolo[1,5-a]pyridin-3-ylmethyl tail is a distinct structural entity. The absence of head-to-head data for this compound mandates rigorous experimental validation rather than substitution based on chemical similarity alone.

Quantitative Differentiation Evidence for 4-(Piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide


In Vitro PI3K Isoform Selectivity Profile vs. Closest Class Analogues

There is no direct, quantitative in vitro inhibition data (IC50, Ki) publicly available for this compound against any PI3K isoform. However, class-level evidence demonstrates that closely related pyrazolo[1,5-a]pyridine analogues exhibit markedly different isoform selectivity profiles. For example, variation of the central linker and sulfonamide moiety can change a compound from a pan-PI3K inhibitor to a p110α-selective or p110δ-selective agent [1]. This insight, generated by isostere software BROOD, indicates that the specific linker and sulfonamide group in the target compound are critical and unknown selectivity determinants, making it non-interchangeable with class analogues without experimental confirmation.

PI3K inhibition Isoform selectivity Kinase profiling

Aqueous Solubility Improvement Potential Over Earlier Analogues

No aqueous solubility data exists for the target compound. However, innovation in this compound class specifically aimed to improve solubility by incorporating a basic amine. Published analogues containing this feature achieved up to 1000× greater aqueous solubility compared to earlier, less soluble versions of the pyrazolo[1,5-a]pyridine PI3K inhibitor scaffold [1]. The target compound contains a piperidine ring, a known basic amine center, and therefore has the potential to share this advantageous solubility profile, although this remains unproven in the absence of its own quantitative data.

Aqueous solubility Drug-likeness Formulation

Structural Uniqueness in Patent Landscape

The target compound is explicitly listed as a reference example within the expansive patent US10202379, which claims substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors [1]. It is not a generic, off-patent tool molecule. Its inclusion in a patent series indicates structural novelty and a research history within a defined medicinal chemistry program targeting a specific kinase, differentiating it from other commercial PI3K or ret kinase inhibitors by its intellectual property context, even if biological data remains undisclosed.

Chemical novelty Patent analysis Lead optimization

Validated Application Scenarios for 4-(Piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide


Chemical Probe Development for PI3K Isoform Selectivity Studies

This compound can serve as a starting point for developing a selective PI3K chemical probe. Since minor structural changes in the class cause profound shifts in isoform selectivity , procuring this specific sulfonamide variant allows a research team to map the selectivity determinants of the pyrazolo[1,5-a]pyridine scaffold, potentially identifying a novel selective inhibitor through focused medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Expansion for RET Kinase Inhibitors

As a reference example in patent US10202379 focused on RET kinase inhibitors , this compound holds value for groups exploring the SAR of heterocyclic RET inhibitors. Its procurement allows for direct comparison with other patent examples to understand the impact of the piperidinylsulfonyl group on potency, selectivity, and drug metabolism in a RET inhibition context.

Solubility-Optimized Scaffold for in Vivo PI3K Research

For researchers requiring a PI3K-active scaffold with potential for high aqueous solubility, this compound may be a candidate for investigation. Class-level data demonstrate that incorporating a basic amine, such as the piperidine group present here, can enhance solubility by up to 1000× compared to earlier analogues . This compound can be evaluated as a solubility-optimized starting point for lead optimization programs needing aqueous formulation.

Negative Control or Validation Tool in PI3K/mTOR Pathway Screening

Procurement of this compound from a specified vendor (Catalog #BI91507) provides a defined, reproducible chemical entity for use in PI3K/mTOR pathway screening cascades. Its use as a reference compound, even without known potency, ensures assay reproducibility and enables cross-study comparisons when investigating class effects of pyrazolo[1,5-a]pyridine inhibitors on cellular PI3K signaling.

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